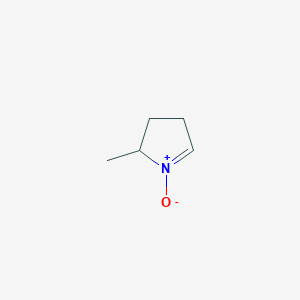
9-Hydroxy-10-oxodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-10-oxodecanoic acid is a medium-chain carboxylic acid with a hydroxyl group at the 9th position and a keto group at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-10-oxodecanoic acid can be achieved through several methods. One common approach involves the oxidation of decanoic acid derivatives. For instance, the oxidation of 9-hydroxydecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their high selectivity and environmental friendliness. Whole-cell catalytic biosynthesis using decanoic acid as a substrate has been reported to be an efficient method . This method involves the use of specific enzymes and cofactors to achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxy-10-oxodecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or keto positions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the keto group can yield 9,10-dihydroxydecanoic acid, while oxidation can produce decanedioic acid derivatives .
Scientific Research Applications
9-Hydroxy-10-oxodecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 9-Hydroxy-10-oxodecanoic acid involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it acts as a signaling molecule that promotes root redifferentiation by modulating the expression of specific genes . In medical research, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
10-Hydroxy-2-decenoic acid: Another medium-chain carboxylic acid with similar structural features but different biological activities.
9-Hydroxy-12-oxo-10-octadecenoic acid: A longer-chain fatty acid with distinct chemical properties and applications.
Uniqueness: 9-Hydroxy-10-oxodecanoic acid is unique due to its specific hydroxyl and keto group positions, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
149674-09-9 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
9-hydroxy-10-oxodecanoic acid |
InChI |
InChI=1S/C10H18O4/c11-8-9(12)6-4-2-1-3-5-7-10(13)14/h8-9,12H,1-7H2,(H,13,14) |
InChI Key |
IWIZSZJDZKBTKT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(C=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


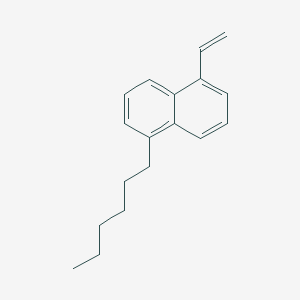
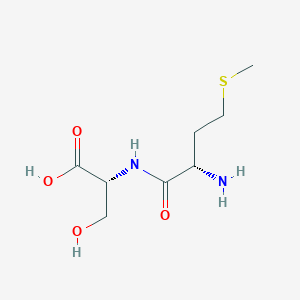
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
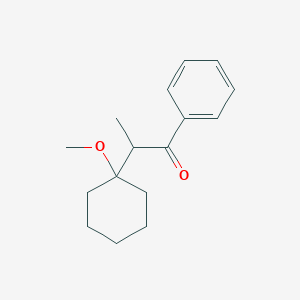
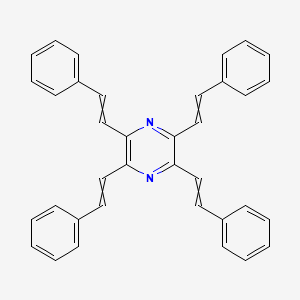
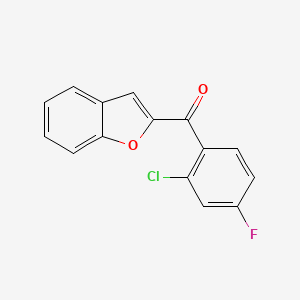

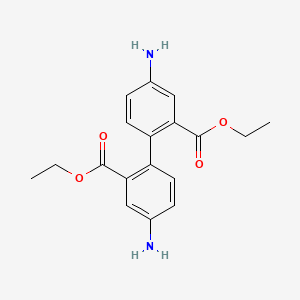
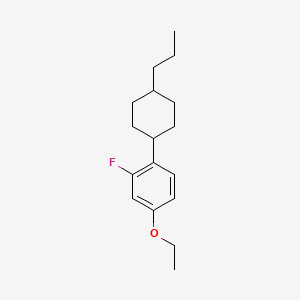
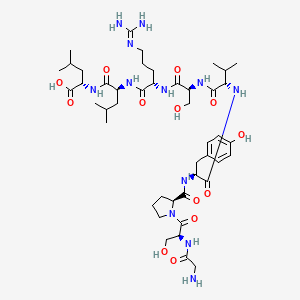


![2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B12545579.png)
